molecular formula C20H23NO3S B5364918 N~1~-Cyclopentyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide

N~1~-Cyclopentyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide

Cat. No.: B5364918
M. Wt: 357.5 g/mol
InChI Key: KPZFHANSRNGNKZ-UHFFFAOYSA-N
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Description

N~1~-Cyclopentyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopentyl group attached to a benzamide core, with a sulfonylmethyl group linked to a 4-methylphenyl ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.

Properties

IUPAC Name

N-cyclopentyl-4-[(4-methylphenyl)sulfonylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-15-6-12-19(13-7-15)25(23,24)14-16-8-10-17(11-9-16)20(22)21-18-4-2-3-5-18/h6-13,18H,2-5,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZFHANSRNGNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-Cyclopentyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Cyclopentyl Group Introduction: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the benzamide intermediate.

    Sulfonylmethyl Group Addition: The final step involves the addition of the sulfonylmethyl group, achieved by reacting the intermediate with a sulfonylmethylating agent under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N~1~-Cyclopentyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced using appropriate reagents.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro compounds. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~1~-Cyclopentyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It finds applications in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-Cyclopentyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide involves its interaction with specific molecular targets. The sulfonylmethyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N~1~-Cyclopentyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of cyclopentyl, sulfonylmethyl, and benzamide groups in N1-Cyclopentyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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